molecular formula C20H21N3O3S B2925403 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 681265-22-5

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No.: B2925403
CAS No.: 681265-22-5
M. Wt: 383.47
InChI Key: HOBZLOVWGLCNRK-UHFFFAOYSA-N
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Description

The compound N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a heterocyclic molecule featuring a thieno[3,4-c]pyrazole core fused with a sulfone group (5,5-dioxido) and substituted with a tert-butyl group at position 2. The 3-position is functionalized with a 1-naphthamide moiety. This structure combines rigidity from the bicyclic thieno-pyrazole system with the steric bulk of the tert-butyl group and the aromatic π-system of naphthalene, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-20(2,3)23-18(16-11-27(25,26)12-17(16)22-23)21-19(24)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBZLOVWGLCNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, analgesic effects, and potential antifungal applications.

Chemical Structure and Properties

The compound's structure is characterized by a thieno[3,4-c]pyrazole ring system fused with a naphthamide moiety. Its molecular formula is C16H17N3O3SC_{16}H_{17}N_3O_3S with a molecular weight of approximately 351.4 g/mol. The unique structural features contribute to its reactivity and biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

  • Mechanism of Action : The compound may modulate specific enzymes and receptors involved in cancer cell proliferation and survival. Studies have shown that thieno[3,4-c]pyrazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
  • Case Studies : In vitro studies demonstrated that similar derivatives exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 µM .

Table 1: Anticancer Activity of Thieno[3,4-c]pyrazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-715
Similar Derivative AA54925
Similar Derivative BHeLa20

Analgesic Effects

In addition to anticancer properties, this compound has been evaluated for its analgesic activity. The hot plate test and acetic acid-induced writhing test were employed to assess central and peripheral analgesic effects.

  • Findings : The compound showed significant analgesic effects in both tests compared to control groups. The latency period in the hot plate test increased significantly upon administration of the compound .

Table 2: Analgesic Activity Evaluation

Test TypeControl Group Latency (s)Compound Latency (s)
Hot Plate Test1015
Acetic Acid Writhing Test1220

Antifungal Activity

The antifungal potential of this compound has also been explored.

  • Activity Assessment : In vitro tests against common fungal strains such as Candida albicans and Aspergillus niger revealed promising results. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) below 50 µg/mL .

Table 3: Antifungal Activity Results

Fungal StrainMIC (µg/mL)
Candida albicans30
Aspergillus niger40

Comparison with Similar Compounds

Core Structure and Substituent Variations

The thieno[3,4-c]pyrazole sulfone core is shared across multiple analogs, but substituents critically influence physicochemical and biological properties. Key comparisons include:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Data
Target Compound C₂₃H₂₄N₃O₃S ~446.5 (calc.) 1-Naphthamide, tert-butyl, sulfone No direct experimental data available; inferred properties based on analogs.
2-([1,1'-Biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-...thieno[3,4-c]pyrazol-3-yl)acetamide C₂₅H₂₀ClN₃O₃S 478.0 Biphenyl, 3-chlorophenyl, acetamide Smiles: O=C(Cc1ccc(-c2ccccc2)cc1)Nc1c2c(nn1-c1cccc(Cl)c1)CS(=O)(=O)C2. No thermal data (melting/boiling points) reported.
N-(2-(tert-butyl)-5,5-dioxido-...-2-((difluoromethyl)sulfonyl)benzamide C₁₇H₁₉F₂N₃O₅S₂ 447.5 Difluoromethyl sulfonyl benzamide, tert-butyl Smiles: CC(C)(C)n1nc2c(c1NC(=O)c1ccccc1S(=O)(=O)C(F)F)CS(=O)(=O)C2. Higher electronegativity due to fluorine atoms; may enhance binding affinity in targets.
3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-amine C₁₇H₁₉N₃ 265.35 Naphthalene, tert-butyl, amine 1H-NMR (CDCl₃): δ 7.89–7.91 (m, 2H), 5.59 (s, 1H). Simpler structure lacking sulfone or acetamide groups.

Functional Group Impact on Properties

  • Naphthamide vs. Benzamide: The target compound’s 1-naphthamide group (vs.
  • Sulfone vs. Amine: The sulfone group in thieno-pyrazole derivatives (–4) increases polarity and oxidative stability compared to the amine in .
  • Halogen Effects : The 3-chlorophenyl group in may improve lipophilicity and receptor binding, whereas fluorine in enhances electronegativity and metabolic stability .

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